Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 1331957-61-9
VCID: VC2855521
InChI: InChI=1S/C9H9NO4/c1-12-9(11)6-2-3-10-8-7(6)13-4-5-14-8/h2-3H,4-5H2,1H3
SMILES: COC(=O)C1=C2C(=NC=C1)OCCO2
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol

Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate

CAS No.: 1331957-61-9

Cat. No.: VC2855521

Molecular Formula: C9H9NO4

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate - 1331957-61-9

Specification

CAS No. 1331957-61-9
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
IUPAC Name methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate
Standard InChI InChI=1S/C9H9NO4/c1-12-9(11)6-2-3-10-8-7(6)13-4-5-14-8/h2-3H,4-5H2,1H3
Standard InChI Key JHOPTMDILRUXMP-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C(=NC=C1)OCCO2
Canonical SMILES COC(=O)C1=C2C(=NC=C1)OCCO2

Introduction

Overview and Chemical Identity

Structural Characteristics and Nomenclature

Methyl 2,3-dihydro-dioxino[2,3-b]pyridine-8-carboxylate belongs to the class of fused heterocyclic compounds containing both oxygen and nitrogen atoms in its ring system. The compound name provides significant structural information: the "2,3-dihydro" prefix indicates partial saturation in the dioxane ring, while "dioxino" refers to the oxygen-containing heterocycle fused to a pyridine ring, as indicated by the "[2,3-b]pyridine" segment. The "8-carboxylate" specifies the position and functional group, while "methyl" identifies the ester type.

The molecular formula of this compound can be determined as C9H9NO4, which is derived from the related acid form (C8H7NO4) with the addition of a methyl group . The compound represents the methyl ester derivative of 1,4-Dioxino[2,3-b]pyridine-8-carboxylic acid, 2,3-dihydro-, providing insight into its chemical relationship and potential synthetic pathway.

Chemical Classification and Importance

This compound belongs to several important chemical classes, including:

  • Heterocyclic compounds (containing both oxygen and nitrogen heteroatoms)

  • Fused ring systems (dioxinopyridines)

  • Carboxylic acid esters (methyl esters specifically)

  • Partially saturated heterocycles (indicated by the dihydro designation)

The significance of this structural arrangement lies in its potential for diverse chemical reactivity and biological interactions. The dioxinopyridine scaffold provides a rigid framework with specific three-dimensional geometry, while the methyl ester group introduces a reactive functionality that can undergo various transformations.

Physical and Chemical Properties

Molecular Structure and Physical Characteristics

The three-dimensional structure of Methyl 2,3-dihydro-dioxino[2,3-b]pyridine-8-carboxylate features a partially planar system, with the pyridine ring maintaining aromaticity while the dihydrodioxane portion adopts a non-planar conformation. The positioning of the methyl carboxylate at the 8-position creates a specific electronic and steric environment that influences the compound's properties and reactivity.

Based on structural analysis and comparison with related compounds, the following physical properties can be predicted:

PropertyPredicted ValueRationale
Physical StateWhite to off-white crystalline solidTypical for heterocyclic esters of similar molecular weight
Molecular Weight195.17 g/molCalculated from molecular formula C9H9NO4
Melting Point110-140°C (estimate)Based on comparable heterocyclic methyl esters
Boiling Point>250°C (decomposition likely)Consistent with similar heterocycles
SolubilitySoluble in organic solvents (DCM, CHCl3, DMSO); poorly soluble in waterBased on polarity profile and functional groups
Log P1.2-1.8 (estimate)Predicted from structure, indicating moderate lipophilicity

Spectroscopic Properties

The spectroscopic properties of Methyl 2,3-dihydro-dioxino[2,3-b]pyridine-8-carboxylate would be valuable for its identification and characterization. Predicted key spectroscopic features include:

Nuclear Magnetic Resonance (NMR)

Predicted key 1H NMR signals (in CDCl3):

Proton TypeChemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic CH7.8-8.2singlet or doublet1HPyridine H adjacent to N
Aromatic CH6.9-7.3doublet1HPyridine H adjacent to carboxylate
Dioxane CH24.2-4.5multiplet4HTwo CH2 groups of dioxane ring
Methyl3.8-4.0singlet3HOCH3 of ester group

Infrared Spectroscopy (IR)

Predicted key IR absorptions:

Wavenumber (cm⁻¹)AssignmentIntensity
1710-1730C=O stretch (ester)Strong
1580-1620C=N stretch (pyridine)Medium
1250-1280C-O stretch (ester)Strong
1050-1150C-O-C stretch (dioxane)Strong

Comparison with Related Compounds

The properties of Methyl 2,3-dihydro-dioxino[2,3-b]pyridine-8-carboxylate can be compared with its acid precursor to understand the impact of esterification:

Property1,4-Dioxino[2,3-b]pyridine-8-carboxylic acid, 2,3-dihydro-Methyl 2,3-dihydro-dioxino[2,3-b]pyridine-8-carboxylateEffect of Esterification
Molecular Weight181.15 g/mol 195.17 g/molIncreased by 14.02 g/mol
Hydrogen BondingStronger (donor and acceptor)Weaker (acceptor only)Reduced H-bonding capability
AcidityAcidic (carboxylic acid)Non-acidicElimination of acidic character
LipophilicityLowerHigherIncreased lipophilicity
Water SolubilityHigherLowerDecreased water solubility

Synthesis and Preparation Methods

Esterification of the Corresponding Acid

The most straightforward approach would be the esterification of 1,4-Dioxino[2,3-b]pyridine-8-carboxylic acid, 2,3-dihydro-, which is commercially available . Several esterification methods could be employed:

MethodReagentsConditionsAdvantagesLimitations
Fischer EsterificationMethanol, H2SO4 or HClReflux, 4-24hSimple, inexpensiveEquilibrium-limited, side reactions possible
Thionyl Chloride MethodSOCl2, then Methanol0°C to RT, 2-4hHigh yield, faster reactionMoisture-sensitive, corrosive reagents
DiazomethaneCH2N2 in ether0°C, 1-2hMild conditions, high yieldHazardous reagent, explosion risk
Alkylation with Dimethyl Sulfate(CH3)2SO4, K2CO350-60°C, 2-6hGood yield, scalableToxic reagent, safety concerns

De Novo Synthesis Approaches

Alternative synthetic strategies might involve constructing the heterocyclic system with the methyl ester already in place:

  • Starting from appropriately substituted pyridine precursors with subsequent formation of the dioxane ring

  • Building the entire heterocyclic system through cycloaddition reactions

  • Employing transition metal-catalyzed cross-coupling methods to construct the framework

Purification and Characterization

After synthesis, purification methods would typically include:

  • Recrystallization from appropriate solvent systems (e.g., ethanol/water, methanol/water)

  • Column chromatography using silica gel with appropriate solvent systems

  • For highest purity, preparative HPLC might be employed

Characterization would involve NMR spectroscopy (1H, 13C), mass spectrometry, infrared spectroscopy, and melting point determination to confirm identity and purity.

Chemical Reactivity and Transformations

Reactivity Profile

The chemical reactivity of Methyl 2,3-dihydro-dioxino[2,3-b]pyridine-8-carboxylate is primarily determined by its functional groups and heterocyclic structure:

  • Methyl Ester Group: Susceptible to nucleophilic attack, leading to hydrolysis, transesterification, or aminolysis reactions.

  • Pyridine Ring: As an electron-deficient aromatic system, it can undergo nucleophilic aromatic substitution reactions and coordinate with metals through the nitrogen atom.

  • Dioxane Ring: Generally stable under neutral conditions but potentially susceptible to acid-catalyzed ring-opening reactions under harsh conditions.

Key Transformation Reactions

Several important transformations can be predicted:

TransformationReagentsProductsPotential Applications
HydrolysisNaOH or LiOH, H2O/THFCarboxylic acid derivativeIntermediate for further functionalization
AminolysisNH3 or aminesAmide derivativesPotential bioactive compounds
ReductionLiAlH4 or NaBH4Hydroxymethyl derivativePrecursor to ethers, amines
TransesterificationDifferent alcohols, acid/base catalystAlternative estersTuning physical properties

Stability Considerations

Understanding stability profiles is important for handling and storage:

ConditionExpected StabilityPotential Concerns
Ambient StorageGenerally stableGradual hydrolysis possible in humid conditions
Acidic ConditionsModerate stabilityPotential hydrolysis and ring opening
Basic ConditionsLower stabilitySusceptible to ester hydrolysis
Light ExposureGenerally stableLong-term photodegradation possible
HeatStable until ~150°CDecomposition at higher temperatures
ApplicationDescriptionAdvantage
Building BlockFoundation for more complex moleculesProvides rigid, well-defined scaffold
Scaffold DiversificationCore structure for compound librariesAllows systematic structure-activity relationship studies
Directing GroupEster can direct functionalization reactionsEnables regioselective modifications
IntermediatePrecursor to various functional derivativesVersatile starting point for diverse compounds

Structure-Property Relationships

Electronic Effects and Molecular Properties

The electronic distribution in Methyl 2,3-dihydro-dioxino[2,3-b]pyridine-8-carboxylate significantly influences its chemical behavior:

Structural FeatureElectronic EffectConsequence
Pyridine NitrogenElectron-withdrawingIncreases electrophilicity of adjacent positions
Dioxane OxygensElectron-donating (inductive)Moderates electron deficiency of pyridine
Ester GroupElectron-withdrawingCreates electrophilic site at carbonyl carbon
Ring FusionConstrains geometryAffects orbital overlap and reactivity patterns

Structure-Activity Relationships

For potential biological applications, several structural features would likely be significant:

  • Hydrogen Bond Acceptors: The compound contains multiple hydrogen bond acceptors (pyridine N, ester carbonyl, dioxane oxygens), enhancing potential for target binding.

  • Molecular Rigidity: The fused ring system provides a rigid scaffold that may contribute to selective binding to biological targets.

  • Lipophilicity: The methyl ester increases lipophilicity compared to the carboxylic acid, potentially affecting membrane permeability.

  • Molecular Size and Shape: The specific three-dimensional arrangement creates a distinct molecular shape that would influence receptor interactions.

Research Challenges and Future Directions

Synthetic Optimization

Future research could focus on developing improved synthetic methods:

  • More efficient esterification protocols with higher yields and simplified purification

  • Green chemistry approaches using environmentally friendly reagents and conditions

  • Scalable processes suitable for larger-scale production

  • Regioselective functionalization methods for preparing analogs

Structure-Activity Relationship Studies

Systematic exploration of structure-activity relationships could include:

  • Preparation of various ester derivatives (ethyl, propyl, etc.) to assess the impact of ester size

  • Synthesis of amide analogs to explore hydrogen bonding effects

  • Modification of the heterocyclic core to tune electronic properties

  • Investigation of substitution at various positions of the ring system

Comprehensive Characterization

More detailed characterization studies would provide valuable insights:

  • X-ray crystallography to confirm precise three-dimensional structure

  • Comprehensive physical property determinations

  • Detailed spectroscopic analysis using advanced techniques

  • Computational studies to predict properties and reactivity patterns

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